molecular formula C8H13N3OS B13295756 2-amino-N-(1,3-thiazol-2-yl)pentanamide

2-amino-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B13295756
M. Wt: 199.28 g/mol
InChI Key: RTGNRQVQPOLBCS-UHFFFAOYSA-N
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Description

2-Amino-N-(1,3-thiazol-2-yl)pentanamide is a synthetic small molecule with the molecular formula C₈H₁₃N₃OS (molecular weight: 199.27 g/mol) . Structurally, it features a pentanamide backbone substituted with a 1,3-thiazol-2-yl group, a heterocyclic moiety known for its role in modulating biological activity . The compound is available as a dihydrochloride salt (CAS: 1423023-92-0) for pharmaceutical research, primarily as a drug intermediate .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C8H13N3OS/c1-2-3-6(9)7(12)11-8-10-4-5-13-8/h4-6H,2-3,9H2,1H3,(H,10,11,12)

InChI Key

RTGNRQVQPOLBCS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=NC=CS1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-amino-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Linked Pentanamide Derivatives

Compound 15 : 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide
  • Structure: Differs by a 4-phenylthiazol-2-yl group and a nitroguanidino substituent.
  • Activity : Exhibits antimicrobial activity with MIC values of 8 µg/mL (E. coli) and 5 µg/mL (S. aureus), outperforming the parent compound in potency .
  • Key Insight: The nitroguanidino group enhances hydrogen-bonding interactions with microbial targets, improving efficacy .
Compound 16 : 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide
  • Structure : Incorporates a 4-chlorophenyl-thiazole group.
  • Activity : Shows increased antimicrobial activity (MIC: 11 µg/mL for E. coli), highlighting the role of electron-withdrawing substituents in boosting potency .
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • Structure : Replaces the pentanamide with a benzamide core and adds a triazole-sulfanyl group.
  • Activity : Shares structural similarity with nitazoxanide (similarity score: 0.685), a broad-spectrum anti-infective, but with reduced potency due to steric hindrance from the triazole .

Non-Thiazole Pentanamide Analogs

N-(4-Methoxyphenyl)pentanamide
  • Structure : Simplified derivative lacking the thiazole ring.
  • Activity : Demonstrates anthelmintic activity comparable to albendazole, with lower cytotoxicity (tested on SH-SY5Y and Vero cell lines) .
  • Drug-Likeness : Complies with Lipinski’s rule of five, topological polar surface area (TPSA) of 65.5 Ų , and logP of 2.1 , indicating favorable oral bioavailability .
N4-Valeroylsulfanilamide (N-[4-(aminosulfonyl)phenyl]pentanamide)
  • Structure : Features a sulfonamide group instead of thiazole.
  • Activity : Sulfonamide moiety enhances solubility and target binding, though antimicrobial data are unspecified .
  • Synthesis : Prepared via amidation, yielding a melting point of 208–209°C and IR absorption at 1669 cm⁻¹ (amide C=O stretch) .

Structural Analogs with Heterocyclic Variations

2-(1,3-Dioxoisoindol-2-yl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide
  • Structure : Substitutes thiazole with 1,3,4-thiadiazol-2-yl and adds an isoindole-dione group.
  • Impact : The thiadiazole and isoindole groups may improve π-π stacking with enzyme active sites, though biological data are unavailable .
N-(1,3-Benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
  • Structure : Benzothiazole replaces thiazole, and isoindole-dione enhances rigidity.
  • Potential: Benzothiazole’s aromaticity could enhance binding to hydrophobic pockets in targets like kinases or proteases .

Physicochemical and Pharmacokinetic Comparison

Property 2-Amino-N-(1,3-thiazol-2-yl)pentanamide Compound 15 N-(4-Methoxyphenyl)pentanamide
Molecular Weight 199.27 352.37 207.26
logP ~1.5 (estimated) ~2.8 2.1
TPSA (Ų) 97.7 143.3 65.5
Hydrogen Bond Donors 3 5 2
Lipinski Violations 0 0 0
Aqueous Solubility Moderate (dihydrochloride salt) Low High

Key Research Findings

Thiazole vs. Benzothiazole : Thiazole derivatives generally show higher antimicrobial activity than benzothiazole analogs, likely due to reduced steric bulk .

Role of Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring enhance antimicrobial potency by improving target binding .

Amide Backbone Flexibility: The pentanamide chain in 2-amino-N-(1,3-thiazol-2-yl)pentanamide provides conformational flexibility, facilitating interactions with diverse biological targets compared to rigid analogs like isoindole derivatives .

Salt Forms : The dihydrochloride salt improves solubility and stability, critical for in vivo applications .

Biological Activity

2-amino-N-(1,3-thiazol-2-yl)pentanamide is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential as an anti-inflammatory and anticancer agent, primarily through its interactions with various enzymes and cellular pathways. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H15N3OSC_8H_{15}N_3OS and features a thiazole ring that enhances its reactivity. Its structure allows for unique interactions with biological targets, contributing to its pharmacological properties.

Property Details
Molecular FormulaC8H15N3OS
Molecular Weight189.29 g/mol
Functional GroupsAmino group, thiazole ring

2-amino-N-(1,3-thiazol-2-yl)pentanamide primarily functions through enzyme inhibition. It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). By binding to these enzymes' active sites, the compound can effectively reduce inflammation and tumor growth.

Enzyme Inhibition

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Matrix Metalloproteinases (MMPs) : Critical for tissue remodeling and cancer metastasis.

Biological Activity

Research indicates that 2-amino-N-(1,3-thiazol-2-yl)pentanamide exhibits various biological activities:

  • Anti-inflammatory Effects : The compound's ability to inhibit COX suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that it can reduce tumor cell proliferation by inhibiting MMPs, which play a role in cancer metastasis.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies showed that treatment with 2-amino-N-(1,3-thiazol-2-yl)pentanamide resulted in a significant reduction in the proliferation of cancer cell lines. For example, a study reported an IC50 value of 15.57 µM against cisplatin-resistant cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Activity : Experimental models demonstrated that this compound effectively reduced markers of inflammation in animal models, supporting its use as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

A comparative study highlighted the unique properties of 2-amino-N-(1,3-thiazol-2-yl)pentanamide against other thiazole derivatives:

Compound Name Structural Features Unique Properties
N-(2,4-Dimethylphenyl)formamideLacks pentanamide chainDifferent biological activities
N-(3,4-Dimethylphenyl)pentanamideSimilar structure but different substituentsVaries in enzyme inhibition profile
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-benzamideContains additional benzamide structureEnhanced binding affinity due to additional ring

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